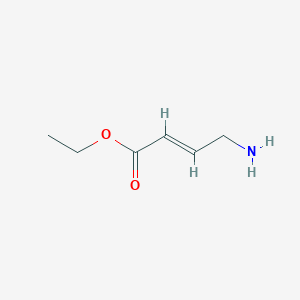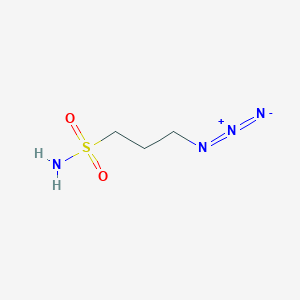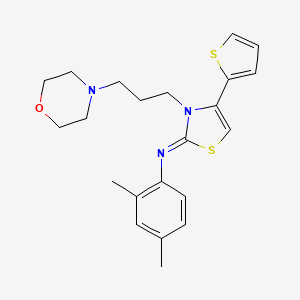
(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C22H27N3OS2 and its molecular weight is 413.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have developed synthetic methodologies for compounds with structures similar to the given chemical, which exhibit significant antimicrobial activities. For example, the synthesis of linezolid-like molecules demonstrated good antitubercular activities, highlighting the potential of such compounds in medicinal chemistry for treating bacterial infections (Başoğlu, Yolal, Demirbaş, & Bektaş, 2012).
Material Science and Electroluminescence
In material science, novel classes of emitting amorphous molecular materials with structures related to the given compound have been designed for electroluminescence. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them excellent candidates for organic electroluminescent devices, including displays and lighting (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Organic Synthesis
The versatility of compounds with similar structural motifs has been explored in organic synthesis, particularly as intermediates in palladium-catalyzed aminocarbonylations. This process showcases the use of dimethylformamide as an efficient source of carbon monoxide, demonstrating the compound's role in facilitating complex organic transformations (Wan, Alterman, Larhed, & Hallberg, 2002).
Corrosion Inhibition
Studies have also examined the effectiveness of similar compounds as corrosion inhibitors, particularly for protecting metals in acidic environments. These compounds exhibit efficient inhibition through adsorption on metal surfaces, aligning with their potential applications in materials science and engineering (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Fluorescent Materials and Sensors
Additionally, the development of fluorescent materials based on similar structural frameworks has been reported, with applications in temperature sensing. These materials leverage the twisted intramolecular charge transfer (TICT) phenomenon, offering a novel approach for ratiometric temperature measurements with a significant Stokes shift (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c1-17-6-7-19(18(2)15-17)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWHYOHECWVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)
![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)

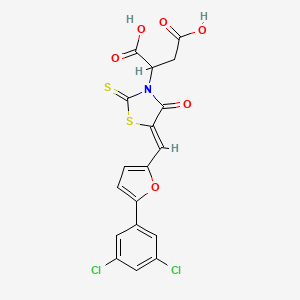
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)
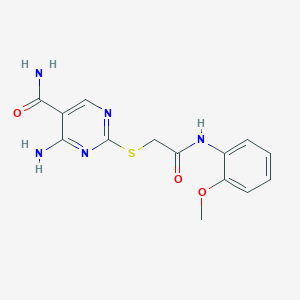

![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
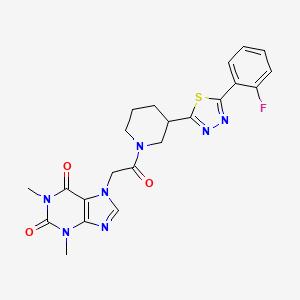
![2-[(2-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2843608.png)
![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2843609.png)
